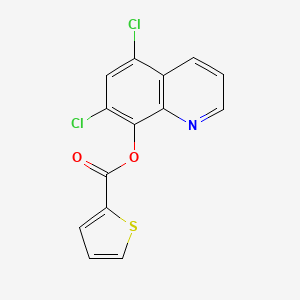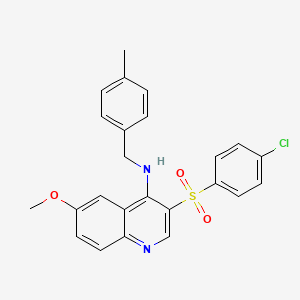
3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methylbenzyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methylbenzyl)quinolin-4-amine is a useful research compound. Its molecular formula is C24H21ClN2O3S and its molecular weight is 452.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Several studies have been dedicated to the synthesis and structural analysis of compounds structurally related to “3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methylbenzyl)quinolin-4-amine”. For instance, the synthesis of novel quinoxaline sulfonamides with antibacterial activity was explored through the reaction of o-phenylene diamine with 2-bromoacetophenones, indicating the potential of sulfonamide derivatives in antibacterial applications (Alavi et al., 2017). This study highlights the chemical versatility and potential biological relevance of such compounds.
Antiviral and Antibacterial Activities
Compounds with structural features similar to the one have been synthesized and evaluated for their antiviral and antibacterial properties. A study by Chen et al. (2010) on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain anti-tobacco mosaic virus activity, underscoring the potential of sulfonamide derivatives in treating viral diseases (Chen et al., 2010).
Pro-apoptotic Effects in Cancer Cells
Research into the pro-apoptotic effects of new sulfonamide derivatives on cancer cells has shown promising results. One study synthesized compounds bearing the sulfonamide fragment and evaluated their in vitro anti-cancer activity against various cancer cell lines, revealing significant reductions in cell proliferation and induced mRNA expression of pro-apoptotic genes (Cumaoğlu et al., 2015).
Enzymatic Enhancers
Another application area for these compounds is as enzymatic enhancers. A study on substituted quinolinones synthesized under phase transfer catalysis conditions found that certain derivatives significantly enhanced the activity of α-amylase, suggesting their utility in biochemical and medical research (Abass, 2007).
Antioxidant Activity
Additionally, the antioxidant activity of selenium-containing quinolines has been investigated, highlighting the synthesis and evaluation of new derivatives for their antioxidant potential. These compounds exhibited significant antioxidant capacity in various assays, suggesting their potential utility in combating oxidative stress-related diseases (Bocchini et al., 2020).
Mechanism of Action
Target of Action
The compound, also known as 3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methylbenzyl)quinolin-4-amine, is a derivative of the quinoline family . Quinoline derivatives have shown promising anticancer activity on different cancer cell lines such as MCF-7, A549, K562 and others . They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .
Mode of Action
The compound interacts with its targets, primarily tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3), to exert its effects . These interactions lead to the promotion of apoptosis, DNA damage repair, and cell cycle arrest . This suggests that the compound may inhibit the growth of cancer cells by disrupting their normal cellular processes.
Biochemical Pathways
The compound affects the pathways associated with apoptosis, DNA repair, and cell cycle regulation . By interacting with its targets, the compound can disrupt these pathways, leading to the death of cancer cells and the inhibition of tumor growth .
Result of Action
The compound’s action results in the promotion of apoptosis, repair of DNA damage, and induction of cell cycle arrest in cancer cells . This leads to the inhibition of tumor growth and potentially the death of cancer cells .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-3-5-17(6-4-16)14-27-24-21-13-19(30-2)9-12-22(21)26-15-23(24)31(28,29)20-10-7-18(25)8-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFIKMQBESTRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

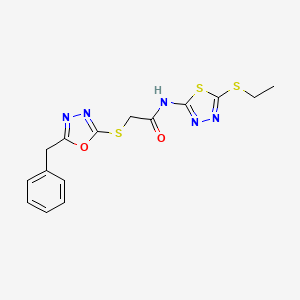
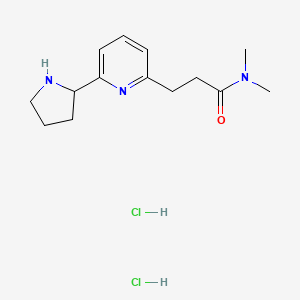
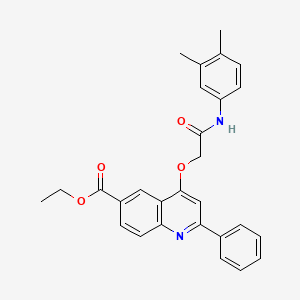

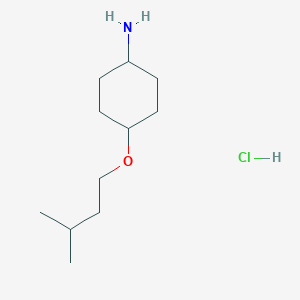

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2836056.png)
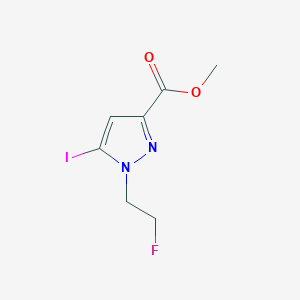
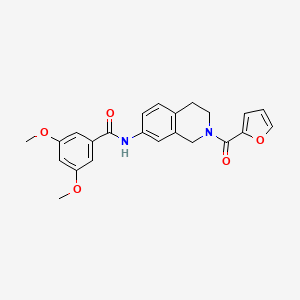

![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2836063.png)
